1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a phenyl group at position 1 and a trifluoromethyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclocondensation of appropriate hydrazine derivatives with acetylenic ketones. One common method includes the reaction of phenylhydrazine with 3-(trifluoromethyl)-1-phenyl-2-propyn-1-one under acidic conditions to form the desired pyrazolo[3,4-b]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include N-oxides, reduced pyrazolo[3,4-b]pyridines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the modulation of specific signaling pathways and inhibition of target enzymes, contributing to its biological activity .
Comparison with Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrrole
- 1-Phenyl-5-(trifluoromethyl)-1H-imidazole
Uniqueness: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .
Properties
CAS No. |
2361635-11-0 |
---|---|
Molecular Formula |
C13H8F3N3 |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.